2-Bromo-6-chlorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZPQKJXCYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158689 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-35-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Chlorophenylboronic Acid Pinacol Ester and Analogues
Direct Borylation Routes to Arylboronic Acid Pinacol (B44631) Esters
Direct borylation methods offer an efficient means to forge the carbon-boron bond, transforming aryl halides into valuable arylboronic acid pinacol esters. These routes are often favored for their tolerance of various functional groups and their directness.
Palladium-Catalyzed Miyaura Borylation from Aryl Halides
The palladium-catalyzed Miyaura borylation is a powerful and widely employed method for the synthesis of arylboronic esters from aryl halides. alfa-chemistry.comorganic-chemistry.org This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org
The catalytic cycle is generally understood to initiate with the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. Subsequent transmetalation with the diboron reagent, facilitated by a base, transfers the boryl group to the palladium center. Finally, reductive elimination yields the desired arylboronic acid pinacol ester and regenerates the active Pd(0) catalyst. alfa-chemistry.com
For the synthesis of 2-bromo-6-chlorophenylboronic acid pinacol ester, the starting material would be 1-bromo-3-chlorobenzene (B44181). A key challenge in the borylation of dihaloarenes is achieving regioselectivity. However, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective borylation at the bromine-bearing position.
Typical reaction conditions involve a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. alfa-chemistry.comnih.gov A weak base, commonly potassium acetate (B1210297) (KOAc), is used to promote the transmetalation step while minimizing competing Suzuki-Miyaura cross-coupling of the product with the starting aryl halide. alfa-chemistry.com The reaction is typically carried out in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or dioxane at elevated temperatures. nih.gov
Recent advancements have also demonstrated the feasibility of Miyaura borylations in aqueous micellar systems at room temperature, offering a more environmentally benign approach. nih.gov
Table 1: Examples of Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | PdCl₂(dppf) | KOAc | DMSO | 80 | 98 | alfa-chemistry.com |
| 2-Bromotoluene | (t-Bu₃P)₂Pd | KOAc | Dioxane | 80 | 95 | nih.gov |
| 4-Chlorotoluene | Pd(dba)₂/PCy₃ | KOAc | Dioxane | 80 | 85 | nih.gov |
| 3-Bromopyridine | PdCl₂(dppf) | KOAc | DMSO | 80 | 89 | alfa-chemistry.com |
Grignard Reagent-Mediated Borylation and Subsequent Pinacol Ester Formation
The use of Grignard reagents provides a classic and effective method for the formation of carbon-boron bonds. escholarship.orgorganic-chemistry.org This approach involves two main steps: the formation of an aryl Grignard reagent from an aryl halide, followed by its reaction with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.
In the context of synthesizing 2-bromo-6-chlorophenylboronic acid, the chemoselective formation of the Grignard reagent is paramount. Starting from 1-bromo-3-chlorobenzene, the Grignard reagent is preferentially formed at the more reactive C-Br bond, leaving the C-Cl bond intact. walisongo.ac.id This is achieved by reacting 1-bromo-3-chlorobenzene with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. escholarship.org
Once the 2-chloro-6-bromophenylmagnesium bromide is formed, it is then treated with a trialkyl borate at low temperatures to form a boronic ester intermediate. This intermediate is subsequently hydrolyzed under acidic conditions to yield the 2-bromo-6-chlorophenylboronic acid. The final step is the esterification with pinacol to afford the desired 2-bromo-6-chlorophenylboronic acid pinacol ester.
This method is particularly useful for large-scale synthesis due to the relatively low cost of the reagents. However, the highly reactive nature of Grignard reagents limits the tolerance of certain functional groups in the starting material.
Table 2: Examples of Grignard Reagent-Mediated Borylation
| Aryl Halide | Boron Reagent | Solvent | Product | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | B(OMe)₃ | THF | 4-Chlorophenylboronic acid | ~75 | walisongo.ac.id |
| Bromobenzene | B(OiPr)₃ | THF | Phenylboronic acid | High | organic-chemistry.org |
| 3-Bromopyridine | B(OMe)₃ | THF | 3-Pyridylboronic acid | 87 | researchgate.net |
Organolithium Approaches to Boronic Acid Precursors
Organolithium reagents offer another powerful tool for the synthesis of arylboronic acids. rsc.org This method typically involves a halogen-lithium exchange reaction or a direct deprotonation (lithiation) of an aromatic C-H bond, followed by quenching with a boron electrophile.
For the synthesis of 2-bromo-6-chlorophenylboronic acid, a halogen-lithium exchange at the C-Br bond of 1-bromo-3-chlorobenzene can be achieved using an alkyllithium reagent such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent. The resulting aryllithium species is then reacted with a trialkyl borate, followed by acidic workup to furnish the boronic acid.
Alternatively, directed ortho-lithiation can be employed if a suitable directing group is present on the aromatic ring. However, for 1-bromo-3-chlorobenzene, the halogen-lithium exchange is the more common and predictable route.
Organolithium-based methods are often very rapid, even at low temperatures. However, like Grignard reagents, they are highly reactive and require strictly anhydrous and inert conditions, and they exhibit limited functional group tolerance. Flow chemistry techniques have been developed to safely handle and utilize these reactive intermediates for the synthesis of arylboronic esters. rsc.org
Conversion of Arylboronic Acids to Pinacol Esters
Arylboronic acids are often converted to their corresponding pinacol esters to enhance their stability, facilitate purification, and improve their handling characteristics. wiley-vch.dewiley-vch.de Pinacol esters are generally crystalline solids that are stable to air and moisture and are compatible with a wide range of reaction conditions, including chromatography. wiley-vch.de
Esterification Protocols using Pinacol
The most common method for the preparation of arylboronic acid pinacol esters is the direct esterification of the arylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org This reaction is typically carried out in a suitable solvent, and often involves the removal of water to drive the equilibrium towards the ester product.
A simple and effective procedure involves stirring the arylboronic acid and pinacol in a solvent such as diethyl ether or dichloromethane, often with a drying agent like magnesium sulfate (B86663) to sequester the water formed during the reaction. orgsyn.org Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene (B28343) can be employed.
More recently, solvent-free methods have been developed where the arylboronic acid and pinacol are simply ground together, offering a more environmentally friendly approach. researchgate.net
Optimized Reaction Conditions for Pinacol Esterification
The efficiency of pinacol esterification can be influenced by several factors. The reaction is an equilibrium process, and therefore, the removal of water is a key factor in achieving high yields. Anhydrous conditions and the use of a dehydrating agent are beneficial.
While the reaction often proceeds without a catalyst, acidic or basic conditions can sometimes accelerate the esterification. However, for many simple arylboronic acids, the uncatalyzed reaction with pinacol at room temperature in a suitable solvent is sufficient to achieve high conversion. rsc.org
The choice of solvent can also play a role. While ethereal and chlorinated solvents are common, the reaction can also be performed in hydrocarbons like pentane. orgsyn.org The purification of the resulting pinacol ester is typically achieved by filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure. If necessary, further purification can be accomplished by recrystallization or column chromatography. rsc.org
Table 3: Examples of Pinacol Esterification of Arylboronic Acids
| Arylboronic Acid | Solvent | Conditions | Yield (%) | Reference |
| 2-Methylphenylboronic acid | Et₂O | Pinacol, rt, overnight | 80 | rsc.org |
| 4-Chlorophenylboronic acid | Et₂O | Pinacol, rt, overnight | 84 | rsc.org |
| 2-Fluorophenylboronic acid | Et₂O | Pinacol, rt, overnight | 82 | rsc.org |
| Phenylboronic acid | Pentane | Pinacol, MgSO₄, rt, 24h | 78-83 | orgsyn.org |
Advanced and Emerging Synthetic Strategies
Halogen-Metal Exchange Initiated Borylation
A cornerstone in the synthesis of functionalized organoboron compounds is the halogen-metal exchange reaction. acsgcipr.orgwikipedia.org This method is particularly effective for preparing organolithium compounds from organochlorides, bromides, and iodides using electropositive metals like lithium. wikipedia.org Specifically, the reaction of an organic halide with an organolithium compound, such as butyllithium, results in a swapping of the halogen and lithium atoms. wikipedia.org This reaction is kinetically controlled, with the rate of exchange influenced by the stability of the carbanion intermediates. wikipedia.org
In the context of synthesizing arylboronic esters, this methodology involves the initial conversion of an aryl halide to an aryl-lithium or aryl-magnesium species. This is then followed by quenching with a boron-containing electrophile, such as a trialkyl borate or a pinacolborane. acsgcipr.org The process is advantageous for creating a diverse range of organoboranes and is not limited to aromatic compounds. acsgcipr.org However, it often requires cryogenic conditions, especially when using reactive organometallic bases like alkyllithiums, which can be a drawback for large-scale synthesis. acsgcipr.org
The exchange rates typically follow the trend of I > Br > Cl, and the presence of chelating groups can accelerate the reaction. wikipedia.org For di- or tri-halogenated substrates, chemoselective mono-halogen-metal exchange can be achieved, leading to highly functionalized intermediates. researchgate.net For instance, a selective bromine-magnesium exchange on di- or tribromoheterocycles can produce polyfunctional magnesium reagents where other functional groups like esters, cyano, and even other bromides are tolerated. researchgate.net
Recent advancements have seen the use of bimetallic reagents, which can offer improved regioselectivity and chemoselectivity. researchgate.net For example, lithium tributylmagnesiate has been used for selective metal-halogen exchange under non-cryogenic conditions. researchgate.net
A general reaction scheme for this process is as follows: Ar-X + R-M → Ar-M + R-X Ar-M + B(OR')₃ → Ar-B(OR')₂ + M-OR'
Where Ar-X is an aryl halide, R-M is an organometallic reagent (e.g., n-BuLi), and B(OR')₃ is a boron electrophile.
Dehydrogenative Borylation Approaches
Dehydrogenative borylation represents a more atom-economical approach to the synthesis of arylboronic esters by directly functionalizing aromatic C-H bonds. chimia.chchimia.ch This method avoids the pre-functionalization required in halogen-metal exchange pathways.
One notable development is the use of iron catalysts, such as Fe₂O₃, for the direct borylation of arenes. chimia.chchimia.ch This approach is considered a "green" procedure due to the use of an inexpensive and environmentally benign metal catalyst. chimia.chchimia.ch The reaction typically involves heating an arene with a diboron reagent in the presence of the iron catalyst. The regioselectivity of this reaction is often consistent with traditional electrophilic aromatic substitutions. chimia.ch For instance, the borylation of anisole (B1667542) with this method yields a mixture of ortho, meta, and para substituted products, with the ortho-borylated product being predominant. chimia.ch
Another avenue in dehydrogenative borylation involves the use of gold catalysts. AuCl₃ has been shown to catalyze the halogenation of aromatic compounds, including aryl boronates, which can be a step in a multi-step synthesis. chimia.chchimia.ch More directly, transition metal-catalyzed C-H activation and subsequent borylation have become a significant area of research. While iridium-catalyzed borylation is well-established, efforts to develop novel electrophilic borylation procedures using late transition metals like copper and gold are ongoing. ucl.ac.uk
Recent research has also explored metal-free strategies. For example, a photoinduced silyl (B83357) radical-mediated halogen-atom transfer process has been developed for the radical borylation of alkyl bromides, offering a metal-free alternative. nih.gov While this specific example pertains to alkyl bromides, the underlying principles of radical-mediated C-H functionalization are being explored for aromatic systems as well.
The general scheme for dehydrogenative borylation can be represented as: Ar-H + B₂pin₂ --(catalyst)--> Ar-Bpin + H-Bpin
Homologation Reactions to α-Substituted Boronic Esters
Homologation reactions provide a powerful method for the stereoselective one-carbon extension of boronic esters, leading to the formation of α-substituted boronic esters. uni-saarland.de The Matteson homologation is a prominent example of this type of transformation. uni-saarland.deuni-saarland.de This reaction typically involves the treatment of a chiral boronic ester with (dichloromethyl)lithium, often in the presence of a Lewis acid like ZnCl₂, to generate an α-chloroboronic ester with high diastereoselectivity. researchgate.netbristol.ac.uk
The resulting α-chloroboronic ester is a versatile intermediate that can react with a variety of nucleophiles, including Grignard reagents, organolithium reagents, alkoxides, and azides. uni-saarland.deuni-saarland.de The subsequent nucleophilic substitution proceeds with inversion of configuration at the carbon center, allowing for the creation of a new stereocenter with high control. uni-saarland.de This iterative nature of the Matteson homologation allows for the "growing" of carbon chains with precise control over both relative and absolute stereochemistry. bristol.ac.uk
The choice of the chiral auxiliary on the boronic ester is crucial for achieving high diastereoselectivity. uni-saarland.de C₂-symmetric 1,2-diols like 1,2-diisopropylethanediol (DIPED) and 1,2-dicyclohexylethanediol (DICHED) are commonly used for this purpose. uni-saarland.de
While extensively applied to alkylboronic esters, the homologation of arylboronic esters is less explored but holds significant potential. uni-saarland.de The reaction of an arylboronic ester with LiCHCl₂ followed by a Grignard reagent can produce the homologated α-aryl boronic ester in high yield. uni-saarland.de The stability of the intermediate α-chloroboronic ester can be a critical factor, and in some cases, a one-pot protocol without isolation of this intermediate provides the best results. uni-saarland.de
The general mechanism of the Matteson homologation is outlined below:
Reaction of the boronic ester with (dihalomethyl)lithium to form a borate complex.
1,2-migration of the boronic ester's organic group from boron to the adjacent carbon, displacing one of the halides to form an α-haloboronic ester.
Nucleophilic displacement of the remaining halide by an organometallic reagent or other nucleophile.
This methodology has been successfully applied in the synthesis of complex natural products. uni-saarland.debristol.ac.uk
Below is a table summarizing key aspects of these advanced synthetic strategies:
| Synthetic Strategy | Key Reagents & Conditions | Advantages | Limitations |
| Halogen-Metal Exchange Borylation | Organolithium or Grignard reagents, Boron electrophiles, Cryogenic temperatures | Wide substrate scope, Access to diverse organoboranes | Requires pre-functionalized substrates, Use of stoichiometric and pyrophoric reagents, Cryogenic conditions |
| Dehydrogenative Borylation | Transition metal catalysts (Ir, Fe, Au), Diboron reagents, High temperatures | Atom economical, Direct C-H functionalization, "Greener" alternatives available | Regioselectivity can be challenging, Catalyst cost and sensitivity |
| Homologation Reactions | (Dihalomethyl)lithium, Chiral boronic esters, Nucleophiles (e.g., Grignard reagents) | High stereocontrol, Iterative chain extension, Access to complex chiral molecules | Multi-step process, Can require specific chiral auxiliaries |
Reactivity and Transformational Chemistry of 2 Bromo 6 Chlorophenylboronic Acid Pinacol Ester
Cross-Coupling Reactions
The 2-bromo-6-chlorophenylboronic acid pinacol (B44631) ester is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. smolecule.com Its dual halogenation provides opportunities for selective and sequential C-C bond formations, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials. smolecule.commdpi.com
Suzuki-Miyaura Coupling: Fundamental Principles and Applications
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.orgnih.gov First developed in 1979, this reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. wikipedia.orgnih.govnih.gov The pinacol ester of 2-bromo-6-chlorophenylboronic acid serves as the organoboron partner in these reactions. gre.ac.uk
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: A palladium(0) complex reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step of the cycle. libretexts.org
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex, displacing the halide. wikipedia.org This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex. organic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated to form the new biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. smolecule.comwikipedia.org
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of compounds, including substituted biphenyls, polyolefins, and styrenes, which are significant motifs in medicinal chemistry and materials science. wikipedia.orggre.ac.uk
A key feature of 2-bromo-6-chlorophenylboronic acid pinacol ester is the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is highly dependent on the nature of the halogen. The general order of reactivity for oxidative addition is C–I > C–OTf > C–Br >> C–Cl. wikipedia.orgharvard.edu
This reactivity difference allows for chemoselective Suzuki-Miyaura coupling, where the more reactive C-Br bond can be selectively coupled while leaving the C-Cl bond intact for subsequent transformations. The oxidative addition to an aryl chloride is significantly slower than to an aryl bromide, often requiring more specialized catalytic systems, such as those employing bulky, electron-donating phosphine (B1218219) ligands, to proceed efficiently. libretexts.orgnih.gov This selective functionalization is a powerful strategy for the stepwise synthesis of complex, unsymmetrically substituted biaryl compounds. nih.gov For instance, a reaction can be performed under conditions that favor coupling at the brominated position, and the resulting chloro-substituted biaryl can then be subjected to a second, different coupling reaction at the chlorinated position. nih.gov
| Halogen Bond | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |
|---|---|---|
| C-Br | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder bases. |
| C-Cl | Low | Bulky, electron-rich ligands (e.g., Buchwald ligands), stronger bases, higher temperatures. libretexts.orgnih.gov |
The choice of palladium catalyst and its associated ligands is critical in controlling the outcome of the Suzuki-Miyaura coupling, particularly for challenging substrates like di-halogenated arenes. The ligand's primary roles are to stabilize the palladium center, influence its reactivity, and enhance its solubility. yonedalabs.com
For substrates containing both bromine and chlorine, the catalyst system can be tuned to achieve selective coupling. Standard palladium catalysts, often employing triphenylphosphine (B44618) (PPh₃) ligands, are typically sufficient for coupling at the more reactive C-Br bond. nih.gov To activate the less reactive C-Cl bond, more sophisticated ligands are necessary. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, are highly effective. nih.govnih.gov These ligands promote the formation of monoligated palladium complexes, which are more reactive in the oxidative addition step with aryl chlorides. nih.gov
Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for Suzuki-Miyaura couplings, offering high stability and catalytic activity, sometimes surpassing that of phosphine ligands for activating unreactive chlorides. nih.gov The specific combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand determines the catalyst's efficacy for a given transformation. nih.govnih.gov
| Target Bond | Catalyst/Ligand System | Rationale |
|---|---|---|
| Selective C-Br Coupling | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Sufficiently active for the more reactive bromide bond. |
| C-Cl Coupling | Pd₂(dba)₃/Buchwald ligands (e.g., SPhos, XPhos), Pd-NHC complexes | Bulky, electron-donating ligands facilitate the difficult oxidative addition to the C-Cl bond. nih.govnih.gov |
| General High Activity | Palladium(II) precatalysts with specialized ligands like CataXCium A Pd G3 | Can be uniquely effective for challenging substrates like unprotected ortho-anilines. nih.gov |
When ortho-substituted arylboronic esters, such as 2-bromo-6-chlorophenylboronic acid pinacol ester, are used in Suzuki-Miyaura couplings, the resulting biaryl products can exhibit atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The bulky substituents at the ortho positions of the newly formed biaryl bond can create a significant energy barrier to rotation, leading to the existence of stable, separable enantiomers. beilstein-journals.org
The control of this axial chirality is a significant challenge in synthetic chemistry. The final distribution of atropisomers can be influenced by the reaction conditions, including the catalyst, ligands, and temperature. beilstein-journals.org In some cases, chelation effects, where a substituent on the boronic acid can coordinate to the palladium center, can influence the geometry of the transition state and thus the stereochemical outcome. beilstein-journals.org For Suzuki couplings that proceed with retention of configuration, the stereochemistry of the starting materials is directly translated to the products. richmond.edu This is particularly relevant for reactions involving vinylic substrates where the geometry of the double bond is maintained. richmond.edu
Alternative Carbon-Carbon Bond Forming Reactions
While the Suzuki-Miyaura coupling is the most prominent reaction for 2-bromo-6-chlorophenylboronic acid pinacol ester, other C-C bond-forming reactions can also be employed to leverage its unique reactivity.
The oxidative Boron-Heck reaction is an alternative to the traditional Mizoroki-Heck reaction for forming carbon-carbon bonds between an aryl group and an alkene. Unlike the classical Heck reaction which uses an organohalide and a Pd(0) catalyst, the oxidative Heck reaction couples an organoboronic acid with an alkene using a Pd(II) catalyst. hw.ac.uk
The key mechanistic difference lies in the initial step. The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) center, rather than an oxidative addition of Pd(0) into a carbon-halogen bond. hw.ac.uk This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. This pathway avoids the need for organohalides, offering a different substrate scope. The development of enantioselective versions of the oxidative Boron-Heck reaction has expanded its utility, allowing for the synthesis of chiral products from achiral starting materials. hw.ac.ukrsc.org
Electrophilic and Nucleophilic Reactivity in Mayr's Scale
The prediction and rationalization of reaction rates in polar organic chemistry can be achieved using the comprehensive reactivity scale developed by Herbert Mayr. This scale is based on the linear free-energy relationship shown in the equation below:
log k (20 °C) = sN(N + E)
In this equation, k represents the second-order rate constant, E is the electrophilicity parameter, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. lmu.de This framework allows for the quantitative comparison of a wide range of nucleophiles and electrophiles.
While an extensive database of these reactivity parameters exists, specific electrophilicity (E) or nucleophilicity (N) values for 2-bromo-6-chlorophenylboronic acid pinacol ester have not been determined and are not present in the current Mayr's Database of Reactivity Parameters. lmu.de Organoboron compounds, particularly in the context of transition metal-catalyzed reactions, typically function as nucleophilic partners after transmetalation. However, their intrinsic nucleophilicity can be quantified for metal-free reactions. For context, the database does contain parameters for other arylating boron compounds, which illustrate the general reactivity range for this class of molecules.
| Molecule | Solvent | N Parameter | sN Parameter |
|---|---|---|---|
| (5-methyl-furan-2-yl) pinacol boronate | MeCN | 2.90 | 0.98 |
| potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate | MeCN | 4.06 | 0.79 |
The reactivity of 2-bromo-6-chlorophenylboronic acid pinacol ester is significantly influenced by the electronic effects of its substituents. The bromine and chlorine atoms are electron-withdrawing, which can decrease the nucleophilicity of the aryl group compared to simpler, unhalogenated phenylboronic esters. smolecule.com This dual halogenation provides unique reactivity and selectivity in cross-coupling reactions. smolecule.com
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of molecules vital to pharmaceuticals, materials science, and agrochemicals. Arylboronic acid derivatives, including 2-bromo-6-chlorophenylboronic acid pinacol ester, are key reagents in these transformations, particularly in copper-catalyzed cross-coupling reactions.
Copper-Catalyzed Chan-Lam Coupling for C-N Bond Formation
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a powerful method for constructing aryl-nitrogen bonds via the copper-catalyzed reaction of an arylboronic acid with an amine. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be conducted under mild conditions, at room temperature, and open to the air. wikipedia.org The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired N-aryl product and a copper(I) species. wikipedia.org
While highly effective for arylboronic acids, the use of their pinacol ester derivatives (BPin) in Chan-Lam couplings can be challenging. Arylboronic acid pinacol esters often exhibit lower reactivity and can deliver diminished yields, particularly when coupled with aryl amines. organic-chemistry.orgnih.gov Research has shown that pinacol itself can have an inhibitory effect on catalyst turnover, sometimes necessitating the use of stoichiometric quantities of the copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂). organic-chemistry.org To overcome these limitations, specific reaction conditions have been developed. For instance, a mixed solvent system of acetonitrile (B52724) (MeCN) and ethanol (B145695) (EtOH) has been found to be effective for the coupling of aryl BPin esters with aryl amines, while alkyl amines can be coupled effectively in MeCN alone. organic-chemistry.org
Below is a table showing representative conditions for a Chan-Lam C-N coupling reaction involving a generic arylboronic acid pinacol ester, as specific data for 2-bromo-6-chlorophenylboronic acid pinacol ester is not detailed in the surveyed literature.
| Parameter | Condition |
|---|---|
| Boron Reagent | Arylboronic Acid Pinacol Ester |
| Coupling Partner | Alkyl or Aryl Amine |
| Copper Source | Cu(OAc)₂ (2.0 equiv.) |
| Base | Pyridine or other amine base |
| Solvent | MeCN (for alkyl amines), MeCN/EtOH (for aryl amines) |
| Temperature | Room Temperature |
| Atmosphere | Air |
Other Heteroatom Coupling Strategies
The utility of copper-catalyzed cross-coupling reactions with arylboronic acid derivatives extends beyond C-N bond formation to include the creation of C-O and C-S bonds. These transformations follow similar mechanistic principles to the Chan-Lam amination, providing access to aryl ethers and aryl sulfides, respectively.
C-O Bond Formation: The copper-promoted coupling of arylboronic acids with alcohols or phenols is a direct extension of the Chan-Lam reaction and serves as a powerful alternative to the Ullmann condensation. wikipedia.org This method allows for the synthesis of diaryl ethers and alkyl aryl ethers under relatively mild conditions. As with C-N coupling, boronic acid pinacol esters can be used, often requiring similar optimized conditions to achieve high yields. researchgate.net
C-S Bond Formation: The synthesis of aryl sulfides can be accomplished through copper-catalyzed coupling of arylboronic acids with thiols. nih.gov Furthermore, other sulfur sources can be employed; for example, a cross-coupling reaction between arylboronic acids and potassium thiocyanate (B1210189) (KSCN), catalyzed by copper acetate, yields aryl thiocyanates. organic-chemistry.org These reactions demonstrate the versatility of the copper-catalyzed system for creating a range of carbon-heteroatom bonds.
The table below outlines generalized conditions for a copper-catalyzed C-S bond formation, illustrating a typical protocol.
| Parameter | Condition |
|---|---|
| Boron Reagent | Arylboronic Acid |
| Coupling Partner | Potassium Thiocyanate (KSCN) |
| Copper Source | Cu(OAc)₂ |
| Ligand/Base | 4-methylpyridine |
| Solvent | DMF or similar polar aprotic solvent |
| Atmosphere | O₂ (0.2 MPa) |
Catalysis in Transformations Involving 2 Bromo 6 Chlorophenylboronic Acid Pinacol Ester
Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving 2-bromo-6-chlorophenylboronic acid pinacol (B44631) ester is pivotal for the construction of complex molecular architectures. The Suzuki-Miyaura coupling reaction, in particular, stands out as a primary application for this compound. smolecule.com
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. smolecule.com In the context of reactions with 2-bromo-6-chlorophenylboronic acid pinacol ester, the palladium(0) catalyst first undergoes oxidative addition with an aryl halide. This is a critical step where the palladium inserts itself into the carbon-halogen bond, forming a Pd(II) species.
The subsequent and equally crucial step is transmetalation, where the organic group from the 2-bromo-6-chlorophenylboronic acid pinacol ester is transferred to the palladium(II) complex. This process is often the rate-determining step and is influenced by the nature of the base, solvent, and ligands. The base activates the boronic acid ester, facilitating the transfer of the 2-bromo-6-chlorophenyl group to the palladium center. The presence of both bromo and chloro substituents on the phenyl ring of the boronic acid pinacol ester can influence the electronic properties and steric hindrance, thereby affecting the rate and efficiency of transmetalation. nih.govacs.org
The choice of ligand coordinated to the palladium center is paramount in controlling the reactivity and selectivity of the cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role: they stabilize the palladium catalyst, influence its electronic properties, and modulate the steric environment around the metal center.
For sterically hindered substrates like 2-bromo-6-chlorophenylboronic acid pinacol ester, bulky and electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps. Buchwald-type biaryl phosphine (B1218219) ligands, for instance, have been shown to be highly effective in facilitating challenging Suzuki-Miyaura couplings. The design of ligands that can accelerate the catalytic cycle and prevent the formation of undesired byproducts is an active area of research. The selection of an appropriate ligand is critical to achieve high yields and chemoselectivity, especially when dealing with substrates bearing multiple reactive sites.
While homogeneous palladium catalysts are widely used, heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of catalyst recovery, reusability, and ease of product purification. nih.gov In Suzuki-Miyaura reactions involving 2-bromo-6-chlorophenylboronic acid pinacol ester, heterogeneous Pd/C can be an effective catalyst, often in the absence of phosphine ligands. nih.gov
These reactions are typically carried out in aqueous media, which aligns with the principles of green chemistry. The catalytic activity of heterogeneous Pd/C is attributed to the presence of palladium nanoparticles on the carbon support. The reaction mechanism is believed to involve the leaching of palladium species into the solution to form the catalytically active species, followed by their re-deposition onto the support. The efficiency of such systems depends on the nature of the support, the size and dispersion of the palladium nanoparticles, and the reaction conditions.
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd/C | Aryl Bromide | Biaryl Compound | High | nih.gov |
| Pd/C | Aryl Triflate | Biaryl Compound | High | nih.gov |
Copper-Catalyzed Processes
Copper-catalyzed reactions represent a cost-effective and environmentally benign alternative to palladium-catalyzed transformations. The Chan-Lam coupling, an oxidative C-N or C-O bond-forming reaction, is a prominent example where copper catalysts are employed with boronic acids.
Copper(II) acetate (B1210297) is a commonly used catalyst for Chan-Lam coupling reactions. In transformations involving 2-bromo-6-chlorophenylboronic acid pinacol ester, Cu(OAc)₂ can facilitate the formation of C-N or C-O bonds with amines, phenols, and other nucleophiles. These reactions are typically carried out under aerobic conditions, where oxygen acts as the terminal oxidant. The presence of a base is often required to promote the reaction.
Copper(II) bromide has also been utilized in cross-coupling reactions. While less common than Cu(OAc)₂, it can serve as an effective catalyst under specific conditions. The choice between different copper salts can influence the reaction outcome, and optimization of the catalyst system is often necessary for a given transformation.
The mechanism of copper-catalyzed cross-coupling reactions is still a subject of ongoing research, but it is generally accepted to proceed through a different pathway than palladium-catalyzed reactions. The catalytic cycle is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) redox cycle.
In a typical Chan-Lam coupling, the reaction is initiated by the coordination of the nucleophile (e.g., an amine or phenol) to the Cu(II) center. This is followed by transmetalation with the boronic acid, in this case, 2-bromo-6-chlorophenylboronic acid pinacol ester, to form an organocopper intermediate. Subsequent reductive elimination from this intermediate furnishes the desired C-N or C-O coupled product and a reduced copper species. The catalyst is then reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen. The specific intermediates and the exact sequence of steps can vary depending on the reactants, ligands, and reaction conditions.
Other Transition Metal Catalysis (e.g., Nickel, Rhodium, Gold where applicable)
While 2-bromo-6-chlorophenylboronic acid pinacol ester is a well-established partner in palladium-catalyzed cross-coupling reactions, its application in catalytic systems involving other transition metals such as nickel, rhodium, and gold is not extensively documented in publicly available scientific literature. The unique steric and electronic properties conferred by the ortho-bromo and chloro substituents significantly influence its reactivity, and its behavior in nickel, rhodium, and gold-catalyzed transformations remains an area with limited specific research findings.
General principles of transition metal catalysis suggest potential reactivity for 2-bromo-6-chlorophenylboronic acid pinacol ester in various transformations. However, without specific studies on this substrate, the following remains a prospective overview based on known reactivity patterns of related, less sterically hindered arylboronic acid derivatives.
Nickel Catalysis:
Nickel catalysts are known to facilitate Suzuki-Miyaura cross-coupling reactions, often providing a more cost-effective alternative to palladium. In principle, 2-bromo-6-chlorophenylboronic acid pinacol ester could participate in nickel-catalyzed cross-coupling reactions with various organic halides or pseudohalides. The steric hindrance at the ortho positions would likely necessitate carefully optimized reaction conditions, including the choice of nickel precursor, ligand, and base, to achieve efficient transmetalation and reductive elimination steps. Research on the nickel-catalyzed Suzuki-Miyaura coupling of sterically congested ortho-substituted arylboronic acids has shown that the reaction can be challenging, sometimes resulting in lower yields or requiring more forcing conditions compared to less hindered substrates. For instance, a study on the nickel-catalyzed coupling of various arylboronic acids noted that sterically hindered 2,6-disubstituted arylboronic acids could lead to a significant decrease in reaction efficiency, in some cases preventing the reaction entirely. acs.org
Rhodium Catalysis:
Rhodium complexes are widely used for catalytic asymmetric 1,4-additions (conjugate additions) of arylboronic acids to α,β-unsaturated compounds. The application of 2-bromo-6-chlorophenylboronic acid pinacol ester in such reactions would be of interest for the synthesis of chiral molecules bearing a sterically encumbered biaryl moiety. However, the bulky nature of the 2-bromo-6-chlorophenyl group could present a significant challenge for the catalytic cycle, potentially impeding the transmetalation of the aryl group to the rhodium center. Studies on rhodium-catalyzed asymmetric additions have demonstrated high enantioselectivities with a range of arylboronic acids, but the scope with respect to highly substituted and sterically demanding boronic acids like the one is not well-explored. organic-chemistry.orgrsc.org
Gold Catalysis:
Homogeneous gold catalysis has emerged as a powerful tool for various organic transformations, including C-C bond-forming reactions. Gold-catalyzed cross-coupling reactions of arylboronic acids have been developed, often proceeding through a Au(I)/Au(III) catalytic cycle. nih.gov The reaction of 2-bromo-6-chlorophenylboronic acid pinacol ester in a gold-catalyzed system could potentially lead to the formation of biaryl compounds. The success of such a transformation would depend on the ability of the gold catalyst to undergo oxidative addition with a suitable coupling partner and subsequent transmetalation with the sterically hindered boronic ester. Research in this area has shown that the electronic properties of the arylboronic acid can play a crucial role, but specific examples involving di-ortho-halo-substituted substrates are scarce. researchgate.net
Due to the lack of specific research data, a detailed discussion with research findings and data tables for the application of 2-bromo-6-chlorophenylboronic acid pinacol ester in nickel, rhodium, and gold catalysis cannot be provided at this time. The synthesis of complex, sterically hindered biaryl structures remains a significant challenge in organic synthesis, and the exploration of alternative catalytic systems for substrates like 2-bromo-6-chlorophenylboronic acid pinacol ester represents a promising avenue for future research.
Advanced Applications in Complex Molecule Synthesis
Construction of Biaryl and Polyaryl Systems
The primary application of 2-Bromo-6-chlorophenylboronic acid pinacol (B44631) ester in complex synthesis is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and polyaryl structures. smolecule.com These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic materials. mdpi.com The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise coupling. Generally, the C-Br bond is more reactive and will participate in the initial coupling reaction, leaving the C-Cl bond intact for a subsequent transformation.
This sequential coupling strategy enables the synthesis of unsymmetrical polyaryl systems from a single starting material. For instance, an initial Suzuki-Miyaura coupling at the bromine position with an arylboronic acid can be followed by a second coupling at the chlorine position with a different arylboronic acid, leading to a precisely substituted terphenyl system. The steric hindrance provided by the ortho-substituents can influence the conformation of the resulting biaryl system, which is a critical factor in designing molecules with specific three-dimensional shapes.
Table 1: Representative Sequential Suzuki-Miyaura Coupling Reactions This table is illustrative and based on established chemical principles.
| Step | Starting Material | Coupling Partner | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | 2-Bromo-6-chlorophenylboronic acid pinacol ester | Phenylboronic acid | 2-Chloro-6-phenylphenylboronic acid pinacol ester |
| 2 | 2-Chloro-6-phenylphenylboronic acid pinacol ester | Naphthylboronic acid | 2-Naphthyl-6-phenylphenylboronic acid pinacol ester |
Integration into Natural Product Synthesis (conceptual basis)
The synthesis of complex natural products often requires the assembly of multiple, highly functionalized fragments. Boronic esters are key intermediates in these synthetic endeavors. nih.gov Conceptually, 2-Bromo-6-chlorophenylboronic acid pinacol ester serves as a valuable linchpin molecule for connecting different parts of a complex target. Its ability to undergo two distinct, chemoselective cross-coupling reactions allows for the convergent assembly of molecular fragments.
In a hypothetical total synthesis, the compound could first be coupled via its boronic ester group with an aryl or vinyl halide fragment of the natural product. The resulting intermediate, now containing the bromo-chloro-phenyl moiety, could then undergo a second coupling at the more reactive bromine position with another complex fragment. Finally, the less reactive chlorine atom could be used for a final ring-closing reaction or the introduction of a last key substituent. This iterative approach, using a single building block to form multiple strategic bonds, enhances the efficiency and modularity of a synthetic route. nih.gov
Role in Medicinal Chemistry Intermediates (excluding biological activity/clinical data)
In medicinal chemistry, the generation of diverse molecular scaffolds is crucial for drug discovery programs. nih.gov 2-Bromo-6-chlorophenylboronic acid pinacol ester is an important precursor for intermediates used in the synthesis of potential pharmaceutical agents. smolecule.com The dual halogenation is a key feature, enabling chemists to introduce different substituents in a controlled manner to explore the structure-activity relationship of a molecule. smolecule.com
For example, the synthesis of sterically hindered biaryl compounds, which are common motifs in many drug candidates, is facilitated by this reagent. The ortho-bromo and chloro substituents can be replaced sequentially with various other chemical groups (e.g., amines, ethers, alkyl chains) through different coupling chemistries. This allows for the creation of a library of related compounds from a common intermediate, which is a standard practice in modern medicinal chemistry. The pinacol ester itself is a stable and easily handled functional group, making it suitable for multi-step synthetic sequences. nih.gov
Table 2: Examples of Medicinal Chemistry Intermediates Derived from 2-Bromo-6-chlorophenylboronic acid pinacol ester This table presents conceptual structures of intermediates.
| Initial Reagent | Reaction Type | Potential Intermediate Structure |
|---|---|---|
| 2-Bromo-6-chlorophenylboronic acid pinacol ester | Suzuki Coupling at C-Br | 2-Chloro-6-(heteroaryl)phenylboronic acid pinacol ester |
| 2-Bromo-6-chlorophenylboronic acid pinacol ester | Buchwald-Hartwig Amination at C-Br | 2-Chloro-6-(amino)phenylboronic acid pinacol ester |
Material Science Precursors (conceptual basis)
The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of well-defined conjugated polymer and small molecule systems. smolecule.com Biaryl and polyaryl structures are fundamental components of these materials. mdpi.com
Conceptually, 2-Bromo-6-chlorophenylboronic acid pinacol ester can be used as a monomer or a precursor to a monomer in polymerization reactions. Its ability to undergo sequential cross-coupling reactions allows for the synthesis of precisely ordered polymers. For example, a step-growth polymerization could be designed where the C-Br bond reacts first to form dimers or oligomers, which then react further via the C-Cl bond to extend the polymer chain. This controlled polymerization can lead to materials with highly regular structures, which is essential for achieving desired electronic properties like charge mobility and emission wavelengths. The steric hindrance from the ortho substituents can also be used to tune the solid-state packing and morphology of the resulting materials, thereby influencing their performance in electronic devices.
Mechanistic Investigations of 2 Bromo 6 Chlorophenylboronic Acid Pinacol Ester Reactions
Detailed Reaction Pathways of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgillinois.edunih.gov The reaction typically involves a palladium(0) catalyst which undergoes oxidative addition to an organic halide. The subsequent transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, followed by reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst. libretexts.orgillinois.edunih.gov For sterically demanding substrates like 2-bromo-6-chlorophenylboronic acid pinacol (B44631) ester, each of these steps can be significantly influenced by the steric and electronic properties of the substituents.
The generally accepted mechanism involves the formation of a coordinatively unsaturated 14-electron PdL2 or even a 12-electron PdL1 complex, which is the active species undergoing oxidative addition. chemrxiv.orgresearchgate.net For sterically hindered substrates, the dissociation of ligands to generate these highly reactive, low-coordinate species is crucial.
Transmetalation is a critical step in the Suzuki-Miyaura coupling, involving the transfer of the aryl group from the boronic ester to the palladium(II) center. nih.govacs.org This step is particularly sensitive to steric hindrance and the nature of the base and solvent. researchgate.netdigitellinc.com For boronic esters, it has been shown that transmetalation can occur directly without prior hydrolysis to the corresponding boronic acid. nih.govacs.org
The mechanism of transmetalation is complex and can proceed through different pathways. One proposed pathway involves the formation of a pre-transmetalation intermediate with a Pd-O-B linkage. illinois.eduacs.org The formation and stability of these intermediates are influenced by the steric bulk on both the palladium complex and the boronic ester. nih.gov For sterically hindered boronic esters like the pinacol ester of 2-bromo-6-chlorophenylboronic acid, the approach of the bulky boron reagent to the palladium center can be a significant kinetic barrier.
| Boronic Ester Type | Relative Rate of Transmetalation | Reference |
| Arylboronic acid | 1.0 | nih.gov |
| Pinacol boronic ester | Slower, complex kinetics | nih.gov |
| Catechol boronic ester | ~4.6 times faster than acid | nih.gov |
| Glycol boronic ester | ~23 times faster than acid | nih.gov |
| Dimethyl boronic ester | ~21 times faster than acid | nih.gov |
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new C-C bond, and the palladium(0) catalyst is regenerated. acs.org This step is generally facile but can be influenced by the steric and electronic properties of the ligands and the coupling partners. acs.org For the formation of sterically congested biaryls, which would be the product of coupling with 2-bromo-6-chlorophenylboronic acid pinacol ester, reductive elimination can become more challenging.
Studies have shown that bulky, electron-donating ligands can accelerate the rate of reductive elimination. nih.gov The geometry of the palladium complex is also crucial, with reductive elimination typically occurring from a cis-complex. libretexts.org The presence of ortho-substituents on the biaryl framework being formed can create steric strain that may either promote or hinder the final bond formation, depending on the specific conformation of the transition state.
Steric and Electronic Effects of Ortho-Substituents on Reactivity
The presence of ortho-substituents, such as the bromo and chloro groups in 2-bromo-6-chlorophenylboronic acid pinacol ester, exerts profound steric and electronic effects on the reactivity in Suzuki-Miyaura coupling.
Steric Effects: The bulky ortho-substituents can hinder the approach of the palladium catalyst during oxidative addition and the approach of the boronic ester during transmetalation. organic-chemistry.orgnih.gov This steric hindrance can lead to lower reaction rates and may require more forcing reaction conditions or specialized, highly active catalyst systems. nih.govorganic-chemistry.org However, in some cases, steric hindrance can be beneficial, for instance, by promoting reductive elimination from a crowded palladium center. nih.gov The steric bulk of the ortho-substituents is a critical factor in the synthesis of di- and tri-ortho-substituted biaryls. organic-chemistry.org
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of Suzuki-Miyaura reactions, especially for complex and sterically hindered systems. nih.govdigitellinc.comrsc.org These computational approaches allow for the detailed study of transition states and intermediates that may be difficult to observe experimentally. acs.org
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The conventional synthesis of 2-Bromo-6-chlorophenylboronic acid pinacol (B44631) ester often relies on organometallic reagents like Grignard or organolithium species, which present challenges in terms of functional group tolerance and the generation of stoichiometric metallic waste. Future research is increasingly directed towards more sustainable and "green" synthetic methodologies.
One promising avenue is the exploration of transition-metal-catalyzed C-H activation and borylation of 1-bromo-3-chlorobenzene (B44181). This approach offers an atom-economical alternative by directly converting a C-H bond to a C-B bond, thereby reducing the number of synthetic steps and the formation of byproducts. Another green strategy involves the Sandmeyer-type borylation of the corresponding arylamine (2-bromo-6-chloroaniline). st-andrews.ac.uknih.gov This method avoids the use of strong organometallic bases and can often be performed under milder, more environmentally benign conditions. st-andrews.ac.uk
Further research into solvent-free or aqueous reaction conditions for the synthesis of arylboronates is also a key area of focus. The use of recyclable catalysts and energy-efficient reaction technologies, such as flow chemistry and microwave-assisted synthesis, could significantly enhance the sustainability of producing 2-Bromo-6-chlorophenylboronic acid pinacol ester.
Table 1: Comparison of Synthetic Routes for Arylboronic Esters
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Grignard/Organolithium | High yields, well-established | Low functional group tolerance, stoichiometric metal waste | Low |
| C-H Borylation | Atom-economical, fewer steps | Requires specific directing groups, catalyst development needed | High |
| Sandmeyer Borylation | Milder conditions, avoids strong bases | Precursor arylamine needed, potential for diazonium salt instability | Medium to High |
| Flow Chemistry | Improved safety and scalability, precise control | Initial setup cost | High |
Expanding the Scope of Cross-Coupling Partners
While the Suzuki-Miyaura coupling is the primary application for 2-Bromo-6-chlorophenylboronic acid pinacol ester, there is significant potential to expand its utility with a broader range of cross-coupling partners. The differential reactivity of the C-Br and C-Cl bonds, along with the boronic ester, allows for sequential and site-selective functionalization.
Future research will likely focus on exploring other palladium-catalyzed cross-coupling reactions, such as:
Sonogashira Coupling: The reaction of the C-Br or C-Cl bond with terminal alkynes to introduce alkynyl moieties. nih.govacs.org This would provide access to a diverse range of conjugated systems with applications in materials science and medicinal chemistry.
Heck Reaction: The coupling of the aryl halide functionalities with alkenes to form substituted styrenes. nih.govresearchgate.net This opens up pathways to complex olefinic structures.
Buchwald-Hartwig Amination: The reaction with amines to form C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. acs.orgbeilstein-journals.org
Cyanation Reactions: The introduction of a nitrile group, which is a valuable synthetic handle for further transformations.
A significant challenge in these endeavors is the development of catalytic systems that can selectively activate one of the C-X bonds in the presence of the other and the boronic ester.
Asymmetric Synthesis Applications
The application of 2-Bromo-6-chlorophenylboronic acid pinacol ester in asymmetric synthesis is a nascent but promising field. The ortho-disubstituted nature of the resulting biaryl products from Suzuki-Miyaura couplings can lead to atropisomerism if the coupling partners are appropriately substituted.
Future research will focus on the development of chiral ligands for palladium catalysts that can induce high levels of enantioselectivity in the cross-coupling of 2-Bromo-6-chlorophenylboronic acid pinacol ester with prochiral aryl halides or vice versa. researchgate.net The steric hindrance around the reactive sites of the boronic ester presents both a challenge and an opportunity for achieving high stereocontrol.
Furthermore, the boronic ester functionality itself can be a handle for subsequent stereoselective transformations. For instance, the development of enantioselective homologation reactions or the use of the boronic ester as a directing group in asymmetric C-H functionalization of the coupled product are areas ripe for exploration.
Innovations in Catalytic Systems and Ligand Design
The efficiency and selectivity of cross-coupling reactions involving 2-Bromo-6-chlorophenylboronic acid pinacol ester are heavily dependent on the catalytic system employed. While palladium-based catalysts are predominant, innovations in both the metal center and ligand design are crucial for advancing the field.
Future research will likely involve:
Development of Novel Palladium Catalysts: Designing more active and robust palladium catalysts that can operate at lower loadings and under milder conditions. This includes the exploration of palladacycles and nanoparticle catalysts.
Advanced Ligand Design: The synthesis of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands with tailored steric and electronic properties to control reactivity and selectivity is a key area. nih.gov Ligands that can facilitate the challenging oxidative addition to the C-Cl bond are of particular interest.
Exploration of Alternative Metal Catalysts: Investigating the use of more abundant and less expensive metals like nickel and copper as catalysts for cross-coupling reactions involving this boronic ester.
The development of catalytic systems that are air- and moisture-stable will also be a significant step towards more practical and user-friendly synthetic protocols.
Table 2: Key Ligand Classes for Suzuki-Miyaura Coupling
| Ligand Class | Key Features | Potential Application for 2-Bromo-6-chlorophenylboronic acid pinacol ester |
| Triarylphosphines | Readily available, well-studied | General couplings, may require higher temperatures |
| Dialkylbiarylphosphines | High activity, promote difficult couplings | Coupling of sterically hindered substrates, C-Cl bond activation |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Enhancing catalyst stability and activity |
| Chiral Ligands (e.g., BINAP) | Induce enantioselectivity | Asymmetric Suzuki-Miyaura couplings to form atropisomers |
Chemo- and Regioselective Transformations of Polyhalogenated Arylboronates
A major challenge and area of opportunity in the use of 2-Bromo-6-chlorophenylboronic acid pinacol ester is the control of chemo- and regioselectivity. The presence of three distinct reactive sites (C-Br, C-Cl, and C-B) allows for the potential synthesis of a wide array of multifunctionalized aromatic compounds through sequential cross-coupling reactions.
The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl. This inherent difference can be exploited to selectively functionalize the C-Br bond while leaving the C-Cl bond intact for a subsequent transformation. However, achieving high selectivity can be challenging and is often dependent on the specific reaction conditions, catalyst, and ligand.
Future research will focus on developing highly selective catalytic systems that can precisely control the order of reaction at the different sites. This includes:
Ligand-Controlled Selectivity: Designing ligands that can differentiate between the C-Br and C-Cl bonds based on their electronic and steric properties.
Catalyst-Controlled Selectivity: Exploring different metal catalysts (e.g., palladium vs. nickel) that may exhibit different selectivities for the two halogen atoms.
Protecting Group Strategies: Temporarily masking the boronic ester functionality to allow for selective reactions at the halogenated positions.
The ability to perform iterative, site-selective cross-couplings on a single, readily available starting material like 2-Bromo-6-chlorophenylboronic acid pinacol ester would be a powerful tool for the efficient construction of complex molecular architectures. nih.gov
Q & A
Q. What are the common synthetic routes to prepare 2-bromo-6-chlorophenylboronic acid pinacol ester?
The ester is typically synthesized via esterification of 2-bromo-6-chlorophenylboronic acid with pinacol. Alternative methods include photochemical activation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) followed by reaction with diboron reagents like bis(catecholato)diboron under visible light, as demonstrated in decarboxylative borylation protocols . The boronic acid precursor (CAS 1107580-65-3) is commercially available and serves as a starting material for controlled esterification under anhydrous conditions .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to verify boronic ester formation and substituent positions.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
- HPLC or GC to assess purity, especially for detecting residual boronic acid or pinacol .
- UV-vis spectroscopy can monitor reactivity in solution (e.g., with H₂O₂), though this is more relevant to functional analogs .
Q. How should 2-bromo-6-chlorophenylboronic acid pinacol ester be stored to maintain stability?
Store at 0–6°C in airtight, moisture-free containers to prevent hydrolysis of the boronic ester. Desiccants like molecular sieves are recommended for long-term storage .
Advanced Research Questions
Q. What strategies mitigate competing side reactions when using this compound in Suzuki-Miyaura cross-coupling?
Challenges include protodeboronation or homocoupling. Strategies:
- Catalyst optimization : Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance selectivity for aryl halide partners .
- Controlled speciation : Adjust solvent (e.g., THF/H₂O mixtures) and base (e.g., K₂CO₃) to stabilize the boronate intermediate and suppress side reactions .
- Low-temperature conditions (0–25°C) to slow undesired pathways .
Q. How do halogen substituents (Br, Cl) influence the reactivity of this boronic ester in cross-coupling?
The electron-withdrawing bromo and chloro groups activate the boronic ester by reducing electron density at the boron center, enhancing its electrophilicity. This increases transmetallation efficiency with palladium catalysts but may also elevate susceptibility to hydrolysis. Steric effects from the 2,6-substitution pattern can reduce reactivity with bulky substrates, requiring tailored catalysts .
Q. How can researchers address discrepancies in reaction yields across different catalytic systems?
Systematic analysis should include:
- Ligand screening : Bulky ligands (e.g., SPhos) improve turnover in sterically hindered systems .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions.
- Additives : Silver oxide or fluoride salts can suppress protodeboronation .
- Kinetic studies (e.g., UV-vis monitoring) to identify rate-limiting steps, as shown in analogous boronic ester systems .
Q. What mechanistic insights explain the stability of this boronic ester under photochemical conditions?
The pinacol ester group provides steric and electronic stabilization, reducing radical-mediated degradation. Photochemical reactions involving similar esters proceed via boryl radical intermediates , where the 2,6-substitution pattern may hinder radical recombination, enhancing stability .
Data Contradiction Analysis
Q. How should conflicting reports on hydrolysis rates of halogenated boronic esters be resolved?
Contradictions often arise from varying pH, solvent, or substituent effects. For 2-bromo-6-chloro derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
